N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c1-23-11-8-6-10(7-9-11)15-20-21-17(24-15)19-14(22)16-18-12-4-2-3-5-13(12)25-16/h2-9H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNPEHNEMZLQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Amide Coupling of Preformed Benzothiazole and Oxadiazole Moieties
This method involves synthesizing 1,3-benzothiazole-2-carboxylic acid and 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine separately, followed by amide bond formation.
Step 1: Synthesis of 1,3-Benzothiazole-2-Carboxylic Acid
1,3-Benzothiazole-2-carboxylic acid is prepared via cyclocondensation of 2-aminothiophenol with glyoxylic acid under acidic conditions. The reaction is typically conducted in refluxing ethanol with catalytic sulfuric acid, yielding the carboxylic acid derivative in 75–80% purity.
Step 2: Synthesis of 5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine
The oxadiazole precursor is synthesized from 4-methoxybenzoic acid via hydrazide formation. 4-Methoxybenzoic acid is treated with thionyl chloride to generate the acyl chloride, which is then reacted with hydrazine hydrate to form 4-methoxybenzohydrazide. Cyclization using phosphorus oxychloride (POCl₃) at 80–90°C for 4–6 hours yields 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine.
Step 3: Amide Coupling
The final step involves activating 1,3-benzothiazole-2-carboxylic acid with thionyl chloride to form the acid chloride, which is subsequently reacted with 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine in dimethylformamide (DMF) at 0–5°C. Triethylamine is added to neutralize HCl, and the mixture is stirred for 12–16 hours. The product is purified via recrystallization from ethanol, achieving a yield of 65–70%.
Method B: Sequential Oxadiazole Ring Formation on Benzothiazole Scaffold
This approach constructs the oxadiazole ring directly onto a modified benzothiazole intermediate.
Step 1: Synthesis of 1,3-Benzothiazole-2-Carbohydrazide
1,3-Benzothiazole-2-carboxylic acid is converted to its hydrazide derivative by refluxing with hydrazine hydrate in ethanol for 6–8 hours. The product is isolated as a white solid with 85–90% yield.
Step 2: Formation of Diacylhydrazide Intermediate
The hydrazide is reacted with 4-methoxybenzoyl chloride in tetrahydrofuran (THF) at room temperature for 24 hours, yielding N′-(4-methoxybenzoyl)-1,3-benzothiazole-2-carbohydrazide.
Step 3: Cyclization to Oxadiazole
The diacylhydrazide undergoes cyclization using POCl₃ at 100°C for 3 hours, forming the oxadiazole ring. The crude product is washed with sodium bicarbonate and purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 60–65% of the target compound.
Table 1: Comparison of Synthetic Methods
| Parameter | Method A (Amide Coupling) | Method B (Sequential Cyclization) |
|---|---|---|
| Overall Yield | 65–70% | 60–65% |
| Reaction Time | 18–24 hours | 30–32 hours |
| Key Reagents | Thionyl chloride, DMF | POCl₃, THF |
| Purification Difficulty | Moderate (recrystallization) | High (column chromatography) |
Reaction Optimization
Solvent and Temperature Effects
- Amide Coupling (Method A): DMF outperforms ethanol and dichloromethane in solubilizing both reactants, enabling yields >65%. Elevated temperatures (50–60°C) reduce yields due to oxadiazole ring degradation.
- Cyclization (Method B): POCl₃-mediated cyclization in refluxing toluene (110°C) improves ring closure efficiency but requires strict moisture control to avoid hydrolysis.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP) during amide coupling accelerates reaction kinetics, reducing time from 16 to 8 hours. However, DMAP increases purification complexity due to byproduct formation.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide exhibit significant anticancer activity. The oxadiazole moiety is known for its ability to disrupt cellular processes in cancer cells. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines, including breast and colon cancers .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cells. For example:
- IC50 Values : Certain derivatives have shown IC50 values ranging from 0.74 μg/mL to 10 μg/mL against human colon carcinoma (HCT116) and breast carcinoma (MCF-7) cell lines . This indicates a potent cytotoxic effect compared to standard chemotherapeutic agents.
Study on Antiproliferative Activity
A study published in a peer-reviewed journal evaluated the antiproliferative effects of various oxadiazole derivatives on human cancer cell lines. The compound this compound was included in this analysis:
| Cell Line | IC50 (μg/mL) | Remarks |
|---|---|---|
| HCT116 (Colon) | 3.29 | High sensitivity to the compound |
| MCF-7 (Breast) | 10 | Moderate sensitivity; further optimization needed |
This study highlights the compound's potential as a lead structure for developing new anticancer agents.
Pharmacological Insights
The pharmacological profile of this compound suggests it may interact with specific targets involved in tumor growth and metastasis.
Target Identification
Research has focused on identifying molecular targets for this compound:
- Cyclic Nucleotide Phosphodiesterases : These enzymes are critical in regulating cellular signaling pathways associated with cell proliferation and survival. Inhibiting these enzymes can lead to reduced tumor growth .
- DNA Damage Response Pathways : The compound may also influence pathways that are activated in response to DNA damage, promoting apoptosis in cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Antifungal Activity: Comparison with LMM5 and LMM11
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are antifungal oxadiazoles targeting Candida albicans via thioredoxin reductase inhibition .
Key Differences :
- The target compound lacks the sulfamoyl benzamide group present in LMM5/LMM11, which is critical for their antifungal potency.
Anticancer Activity: Comparison with Pyridine-Oxadiazole Derivatives
Compounds 1f (N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine) and 5f (structurally analogous to 1f) exhibit selective anticancer activity against HOP-92 non-small cell lung cancer cells at 10 µM .
Key Differences :
Structural and Electronic Properties: Comparison with Metal Complexes and Sulfonyl Derivatives
Bis(N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanimidamidato)M (M = Co, Ni, Cu, Zn, Pd, Cd) complexes exhibit tunable electronic properties for optical applications . N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-methoxyphenyl)sulfonyl]propanamide () incorporates a sulfonyl group, influencing solubility and target binding .
Key Differences :
Antimicrobial and Anticonvulsant Activity: Comparison with Thioacetamide and Enamide Derivatives
2b (2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide) shows antimicrobial activity via Laccase catalysis . Compound 46 ((2E)-3-(4-Bromophenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)but-2-enamide) demonstrates anticonvulsant effects .
| Compound | Functional Groups | Biological Activity |
|---|---|---|
| Target Compound | Benzothiazole carboxamide | Not reported |
| 2b | Benzofuran + thioacetamide | Antimicrobial |
| Compound 46 | Bromophenyl + enamide | Anticonvulsant |
Key Differences :
- The benzothiazole group in the target compound may offer synergistic effects against microbial or neurological targets compared to thioacetamide or enamide derivatives .
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of both oxadiazole and benzothiazole moieties.
- Molecular Formula : C26H24N4O5
- Molecular Weight : 472.5 g/mol
- LogP : 3.457 (indicating moderate lipophilicity)
- Water Solubility : LogSw -3.64 (suggesting low solubility in water)
This structural composition is essential for its interaction with biological targets and influences its pharmacokinetic properties.
Anticancer Properties
Recent studies indicate that compounds containing the oxadiazole and benzothiazole frameworks exhibit notable anticancer activity. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. The IC50 values for these cell lines were reported in the micromolar range, suggesting effective antiproliferative activity at relatively low concentrations .
- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells. This process involves the activation of apoptotic pathways, as evidenced by increased p53 expression levels and caspase-3 cleavage in treated cells .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Research indicates that derivatives of oxadiazole can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of Methoxy Group | Enhances lipophilicity and bioavailability |
| Oxadiazole Ring | Contributes to cytotoxicity and apoptosis induction |
| Benzothiazole Moiety | Imparts additional pharmacological properties |
Case Studies and Research Findings
- Study on Anticancer Activity :
- Inflammation Model :
Q & A
Q. What are the common synthetic routes for synthesizing N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A standard approach includes:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Step 2 : Coupling the oxadiazole intermediate with 1,3-benzothiazole-2-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Step 3 : Introducing the 4-methoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling, depending on precursor availability .
Key considerations include optimizing reaction temperatures (70–120°C) and solvent systems (e.g., DMF or THF) to maximize yield and purity.
Q. Which spectroscopic and analytical techniques are employed to confirm the compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying proton environments and carbon frameworks, particularly distinguishing oxadiazole (δ 8.1–8.3 ppm) and benzothiazole (δ 7.5–8.0 ppm) signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 376.43 for [M+H]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like C=O (1680–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .
- X-ray Crystallography : Resolves 3D molecular geometry and confirms regiochemistry of substituents .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screenings focus on:
- Anticancer Activity : Assessed via MTT assays against cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values compared to standard chemotherapeutics (e.g., doxorubicin) .
- Antimicrobial Potential : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution to determine MIC values .
- Toxicity Profiling : Acute toxicity studies in rodent models (e.g., LD₅₀ determination) and in vitro cytotoxicity on non-cancerous cells (e.g., HEK-293) .
Advanced Research Questions
Q. How does the methoxy substituent influence the compound’s electronic properties and biological activity?
- Methodological Answer : The 4-methoxyphenyl group exerts electron-donating effects via resonance, altering charge distribution and enhancing:
- Lipophilicity : Measured via logP values (e.g., compared to fluorine-substituted analogs), improving membrane permeability .
- Receptor Binding : Molecular docking studies (e.g., AutoDock Vina) show stronger interactions with hydrophobic enzyme pockets (e.g., tyrosine kinases) .
- SAR Insights : Comparative bioassays reveal that replacing methoxy with electron-withdrawing groups (e.g., -NO₂) reduces anticancer efficacy by 30–50% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from variations in:
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
- Structural Analogues : Conduct systematic SAR studies by synthesizing derivatives with controlled substitutions (e.g., -OCH₃ vs. -F) to isolate electronic effects .
- Data Normalization : Normalize IC₅₀ values to cell viability controls and statistical validation (e.g., ANOVA with post-hoc tests) .
Q. What crystallographic methods are suitable for determining this compound’s molecular structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DMSO/EtOH). Use SHELX software for data refinement, focusing on resolving oxadiazole-benzothiazole dihedral angles and hydrogen bonding networks .
- Powder XRD : Complementary to SC-XRD for polymorph identification (e.g., Rietveld refinement) .
- Key Parameters : Report R₁ values (<5%), bond lengths (e.g., C-N: 1.32–1.35 Å), and torsion angles to validate stereochemistry .
Q. How can molecular docking studies be designed to explore the compound’s mechanism of action?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known oxadiazole/benzothiazole interactions (e.g., EGFR, topoisomerase II) .
- Docking Workflow :
Prepare protein structures (PDB ID: e.g., 1M17) via molecular dynamics (MD) simulations (AMBER/CHARMM).
Generate ligand conformers (Open Babel) and dock using Glide or AutoDock.
Validate binding poses via MM-GBSA free energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
